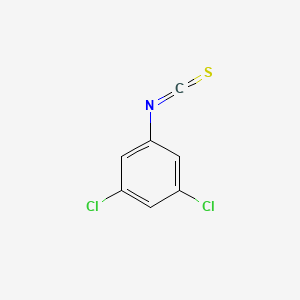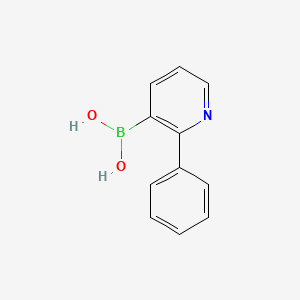
2-Phenylpyridine-3-boronic acid
Descripción general
Descripción
2-Phenylpyridine-3-boronic acid is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridinylboronic acids, including 2-Phenylpyridine-3-boronic acid, can be achieved through various methods. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for 2-Phenylpyridine-3-boronic acid is 1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H .Chemical Reactions Analysis
2-Phenylpyridine-3-boronic acid can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
2-Phenylpyridine-3-boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 420.7±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 55.8±0.4 cm3 .Aplicaciones Científicas De Investigación
-
Sensing Applications
- Application Summary : Boronic acids, including 2-Phenylpyridine-3-boronic acid, are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Reversible Click Chemistry
- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
- Methods of Application : This chemistry is used in various applications, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Results : An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
-
Cross-Coupling Reactions
- Application Summary : 3-Pyridinylboronic acid, a compound similar to 2-Phenylpyridine-3-boronic acid, can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : This involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Results : This method is widely used in organic synthesis for the formation of carbon-carbon bonds .
-
Electrophoresis of Glycated Molecules
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : The boronic acid interacts with the cis-diol groups in the glycated molecules, allowing them to be separated using electrophoresis .
- Results : This method allows for the separation and analysis of glycated molecules, which is important in various research and clinical applications .
-
Building Materials for Microparticles
- Application Summary : Boronic acids have been employed as building materials for microparticles for analytical methods .
- Methods of Application : The boronic acids are used to construct microparticles, which can then be used in various analytical methods .
- Results : The use of boronic acids in this way allows for the development of novel analytical methods and technologies .
-
Controlled Release of Insulin
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : The boronic acid is incorporated into a polymer matrix, which is then used to encapsulate insulin. The insulin is released in a controlled manner as the polymer degrades .
- Results : This application has potential implications for the treatment of diabetes, allowing for more controlled and effective delivery of insulin .
Safety And Hazards
When handling 2-Phenylpyridine-3-boronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .
Direcciones Futuras
The future directions of 2-Phenylpyridine-3-boronic acid research are likely to be influenced by its potential applications in various fields. For instance, its use in Suzuki-Miyaura cross-coupling reactions could be further explored to develop new synthetic methodologies . Additionally, its interactions with proteins and potential applications in cell labelling and manipulation could also be areas of future research .
Propiedades
IUPAC Name |
(2-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAGGNQKVLKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376725 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridine-3-boronic acid | |
CAS RN |
1029654-14-5 | |
| Record name | 2-Phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



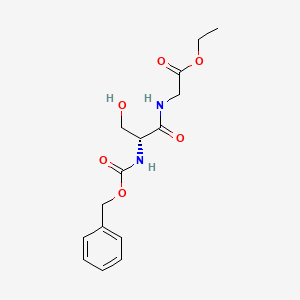
![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)
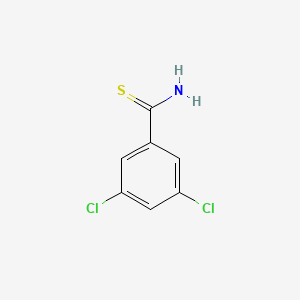
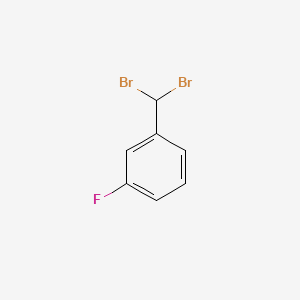
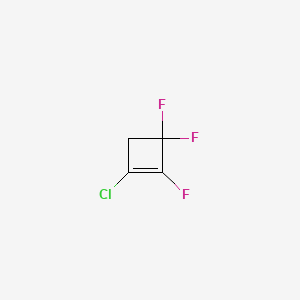
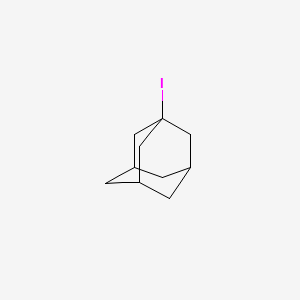
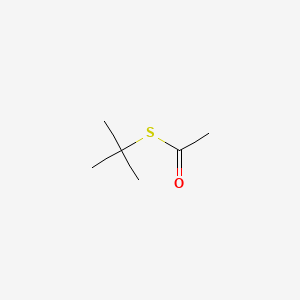
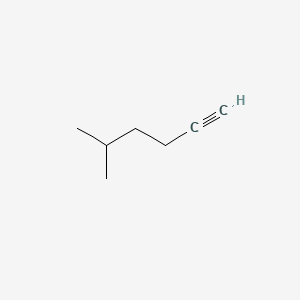
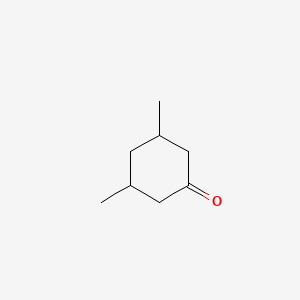
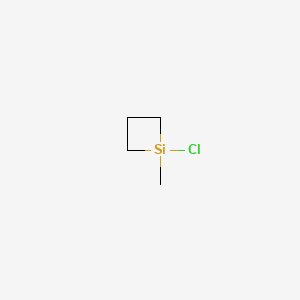
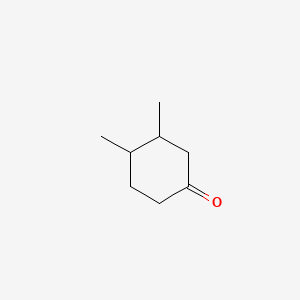

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
